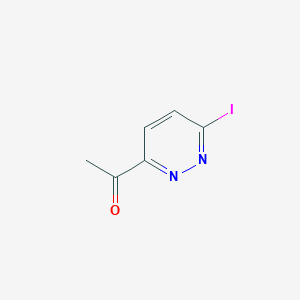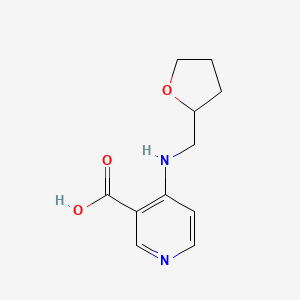
4-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((四氢呋喃-2-基)甲基)氨基)烟酸是一种属于杂环化合物类的化学化合物。其特点是通过甲基氨基键连接到烟酸部分的四氢呋喃环。
准备方法
合成路线和反应条件
4-(((四氢呋喃-2-基)甲基)氨基)烟酸的合成通常涉及在合适的胺存在下,四氢呋喃-2-甲醛与烟酸的缩合。该反应在受控条件下进行,通常使用催化剂促进目标产物的生成。反应条件,如温度和溶剂,经过优化以实现高产率和纯度。
工业生产方法
在工业环境中,4-(((四氢呋喃-2-基)甲基)氨基)烟酸的生产可能涉及大规模间歇或连续工艺。使用自动化反应器和先进的纯化技术确保最终产品的质量一致。合成工艺的可扩展性对于满足各种应用的需求至关重要。
化学反应分析
反应类型
4-(((四氢呋喃-2-基)甲基)氨基)烟酸会经历几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化产物,具体取决于所用试剂和条件。
还原: 还原反应可以将化合物转化为不同的还原形式。
取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应可能涉及卤素或烷基化剂等试剂。
形成的主要产物
从这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能会生成羧酸或酮,而还原可能会生成醇或胺。
科学研究应用
4-(((四氢呋喃-2-基)甲基)氨基)烟酸在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性,如抗菌或抗癌特性。
医学: 探索其在治疗各种疾病中的潜在治疗效果。
工业: 用于开发新材料和化学工艺。
作用机制
4-(((四氢呋喃-2-基)甲基)氨基)烟酸的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物效应。参与其作用机制的途径仍在研究中,正在进行的研究旨在阐明精确的分子相互作用。
相似化合物的比较
类似化合物
烟酸衍生物: 结构相似但在烟酸部分具有不同取代基的化合物。
四氢呋喃衍生物: 含有四氢呋喃环但具有不同官能团连接的化合物。
独特性
4-(((四氢呋喃-2-基)甲基)氨基)烟酸因其四氢呋喃环和烟酸部分的特定组合而独一无二。这种独特的结构赋予其独特的化学和生物特性,使其成为各种应用的宝贵化合物。
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
4-(oxolan-2-ylmethylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)9-7-12-4-3-10(9)13-6-8-2-1-5-16-8/h3-4,7-8H,1-2,5-6H2,(H,12,13)(H,14,15) |
InChI 键 |
NNZADXXRGKHENA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CNC2=C(C=NC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-((4-(tert-Butyl)benzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11778997.png)
![1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B11779001.png)
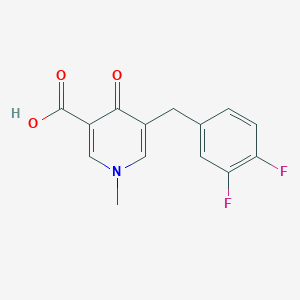

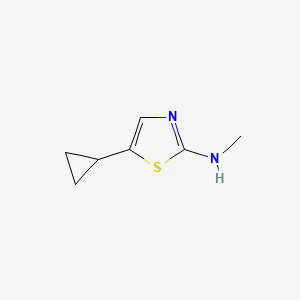
![7-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B11779029.png)
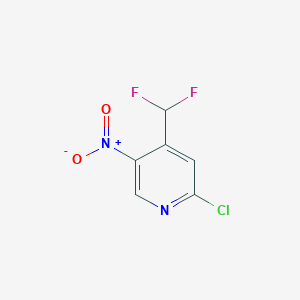
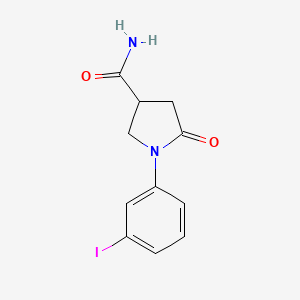
![2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11779048.png)

![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid](/img/structure/B11779053.png)

